

N-Formyl-L-proline PYCR1 inhibition constant optimization

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Compound Focus: 1-Formyl-L-proline

CAS No.: 67985-73-3

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PYCR1 Inhibitor Data Summary

The following table summarizes key quantitative data for PYCR1 inhibitors, including the established reference inhibitor and newer fragment hits from a recent study.

Table 1: Key Inhibitors of PYCR1

Inhibitor Name	Inhibition Constant (IC ₅₀ or K _i)	Type / Note	Primary Binding Site
N-Formyl L-proline (NFLP)	K _i = 100 μM [1]	Proline analog; historical best inhibitor [1]	P5C substrate pocket [1]
Fragment 2	IC ₅₀ = 84 μM [1]	Novel fragment inhibitor [1]	P5C pocket and NAD(P)H site [1]
Fragment 14	IC ₅₀ = 112 μM [1]	Novel fragment inhibitor [1]	P5C pocket and NAD(P)H site [1]
Fragment 19	IC ₅₀ = 129 μM [1]	Novel fragment inhibitor [1]	P5C pocket and NAD(P)H site [1]

Inhibitor Name	Inhibition Constant (IC ₅₀ or K _i)	Type / Note	Primary Binding Site
Fragment 36	IC ₅₀ = 162 μM [1]	Novel fragment inhibitor [1]	P5C pocket and NAD(P)H site [1]

Experimental Protocols & Troubleshooting

Here are detailed methodologies and FAQs addressing common experimental challenges.

FAQ 1: What are the current best practices for identifying novel PYCR1 inhibitors?

A fragment-based, structure-first approach has proven effective for discovering novel PYCR1 inhibitors that are more diverse than traditional proline analogs [1]. This method is superior because it can identify compounds that occupy both the substrate and coenzyme binding sites, leading to higher potential affinity and specificity [1].

Protocol: Docking-Guided Crystallographic Screening [1]

- **Virtual Screening:**
 - **Compound Library:** Start with a large, fragment-like chemical library (e.g., 142,435 compounds from ChEMBL).
 - **Docking:** Perform molecular docking against the PYCR1 structure. Prioritize compounds that can form hydrogen bonds with the enzyme and extend from the P5C pocket toward the NAD(P)H site.
 - **Selection:** Visually inspect the top-scoring compounds (e.g., top 1%) and select a chemically diverse subset (e.g., 37 compounds) for experimental testing.
- **Primary Screening by X-ray Crystallography:**
 - **Co-crystallization:** Co-crystallize PYCR1 with each selected fragment. A typical concentration of 16 mM is used for soluble fragments.
 - **Data Collection:** Analyze crystals using high-resolution X-ray diffraction (e.g., at a synchrotron beamline). Aim for resolutions of 2.0 Å or better.

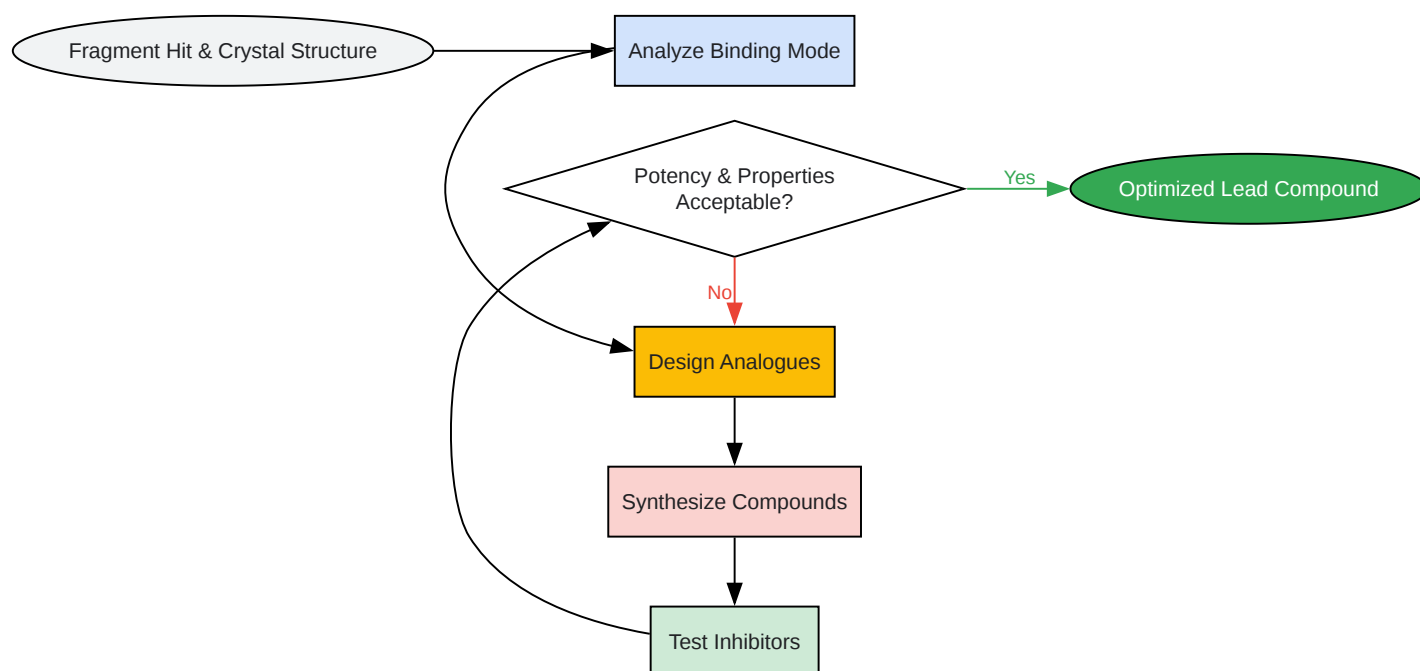
- **Hit Identification:** A clear electron density for the bound fragment in the crystal structure confirms a "hit." This method can yield a high hit rate (e.g., 22%).
- **Validation by Enzyme Kinetics:**
 - **Assay:** Perform enzyme inhibition assays on the crystallographically confirmed hits.
 - **Measurement:** Determine IC_{50} or K_i values to quantify inhibitory potency. A superior inhibitor will have a lower IC_{50} than NFLP.

FAQ 2: How can I improve the potency of a initial fragment hit?

The primary strategy is **fragment optimization** based on the structural data obtained from X-ray co-crystals [1].

Protocol: Fragment-to-Lead Optimization Workflow

This workflow, depicted in the diagram below, is a cyclical process of design and testing.



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Troubleshooting Guide:

- **Low Potency:** If the initial analogues show poor potency, use the structural data to identify opportunities. Can you add chemical groups to form additional hydrogen bonds or fill hydrophobic sub-pockets? [1].
- **Poor Specificity:** If the inhibitor affects related enzymes like PRODH, the fragment's core scaffold might be too similar to proline. The solution is to optimize the parts of the fragment that extend into the NAD(P)H site, which is less conserved than the P5C pocket [1].
- **Low Solubility:** If a compound has low aqueous solubility (e.g., <10 mM), it may not be suitable for co-crystallization or cellular assays. Early incorporation of solubility-enhancing groups during the design phase is crucial.

Biological Context for PYCR1 Targeting

Understanding the role of PYCR1 in cancer biology is key to validating its inhibition as a therapeutic strategy.

FAQ 3: Why is PYCR1 a compelling target for cancer therapy?

PYCR1 is one of the most consistently upregulated enzymes across multiple cancer types [2] [1] [3]. Its high expression is linked to tumor aggressiveness and poor patient outcomes [1]. Mechanistically, PYCR1 inhibition disrupts several critical processes for tumor growth:

- **Metabolic Reprogramming:** It fuels proline synthesis for protein (especially collagen) and nucleotide production [2] [3].
- **Redox Homeostasis:** The PYCR1 reaction consumes NAD(P)H, helping to maintain the cellular redox balance, which is often dysregulated in cancer cells [2] [3].
- **The Proline Cycle:** PYCR1 works with PRODH to form the proline cycle, shuttling reducing equivalents between cellular compartments and supporting energy production [2].

The diagram below illustrates PYCR1's central role in this metabolic network.

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